molecular formula C3H8N3O3P B6165288 P-(3-Azidopropyl)phosphonic acid CAS No. 1001163-19-4

P-(3-Azidopropyl)phosphonic acid

Cat. No.: B6165288
CAS No.: 1001163-19-4
M. Wt: 165.09 g/mol
InChI Key: DNZOJKWZPZNGEO-UHFFFAOYSA-N
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Description

Significance of Phosphonic Acid Derivatives in Contemporary Chemical Research

Phosphonic acids and their derivatives are a class of organophosphorus compounds characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and a phosphoryl oxygen (P=O). nih.gov This structural feature imparts a range of valuable properties that have led to their widespread use in diverse areas of research. nih.govbeilstein-journals.org

One of the most significant applications of phosphonic acids is in materials science , particularly for the functionalization of surfaces. nih.govresearchgate.net They exhibit a strong affinity for various metal oxide surfaces, such as those of silicon oxide, titanium dioxide, and aluminum oxide, forming stable, self-assembled monolayers (SAMs). acs.orgnih.gov These SAMs are more robust and hydrolytically stable compared to those formed from thiols or silanes, making them suitable for applications in demanding environments like biological systems. acs.orgnih.gov The ability to form well-defined and stable films has made phosphonic acid-based SAMs crucial for the development of electronic thin-film devices and sensors. acs.orgepfl.ch For instance, they have been used to passivate surfaces in electronic circuits, leading to a significant reduction in leakage current. acs.org

In the realm of medicinal chemistry and biology , phosphonic acids are often used as structural analogues of phosphates. nih.gov This mimicry allows them to interact with biological targets such as enzymes, and they have been investigated as enzyme inhibitors. ontosight.aiontosight.ai Their ability to chelate metal ions is another key property, leading to applications in chelation therapy to remove toxic metals from the body. ontosight.ai Furthermore, the phosphonic acid group can improve the water solubility of organic molecules, a desirable characteristic for drug candidates and catalysts. nih.gov

The coordination properties of phosphonic acids, stemming from the three oxygen atoms, enable them to form strong bonds with metal ions. nih.govbeilstein-journals.org This has been exploited in the design of coordination polymers and metal-organic frameworks (MOFs) , which are materials with potential applications in catalysis, gas storage, and separation. beilstein-journals.orgresearchgate.net

The Azide (B81097) Functional Group as a Versatile Handle in Organic Synthesis

The azide functional group (–N₃) is a highly versatile and reactive moiety that has become an indispensable tool in modern organic synthesis. wikipedia.orgnih.gov Composed of three nitrogen atoms, this functional group can be described by several resonance structures, with a significant one being N⁻=N⁺=N⁻. wikipedia.org This electronic configuration makes the terminal nitrogen atom mildly nucleophilic. wikipedia.orgnih.gov

A key characteristic of azides is their ability to participate in a variety of reliable and high-yielding reactions. wikipedia.org Perhaps the most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". wikipedia.orgfiveable.mersc.org This reaction allows for the efficient formation of stable 1,2,3-triazole rings by joining an azide with a terminal alkyne. wikipedia.orgfiveable.me The reliability and specificity of the CuAAC reaction have made it a popular choice for bioconjugation, drug discovery, and materials science. uga.eduresearchgate.net

Beyond click chemistry, azides serve as valuable precursors to other functional groups. They can be readily reduced to primary amines through methods like hydrogenation or the Staudinger reaction , which involves treatment with a phosphine (B1218219) like triphenylphosphine. wikipedia.orgnih.gov This transformation allows azides to function as protected amine synthons in multi-step syntheses. wikipedia.org

Organic azides also participate in other important transformations, such as the Curtius rearrangement and the aza-Wittig reaction , by extruding diatomic nitrogen. wikipedia.orgnih.gov Their reactivity as 1,3-dipoles enables them to undergo cycloaddition reactions to form various five-membered heterocycles. nih.govfiveable.me Due to their energetic nature, low molecular weight azides are often handled with care in the laboratory. wikipedia.org

Overview of (3-Azidopropyl)phosphonic Acid as a Multifunctional Synthon in Advanced Organic and Material Science Contexts

(3-Azidopropyl)phosphonic acid integrates the key functionalities of both phosphonic acids and azides into a single molecule, making it a powerful and versatile synthetic building block, or synthon . Its structure consists of a three-carbon propyl chain linked to a phosphonic acid group at one end and an azide group at the other.

The phosphonic acid end of the molecule provides a robust anchor for attaching the molecule to a wide range of oxide surfaces. acs.orgnih.gov This allows for the creation of self-assembled monolayers (SAMs) where the azide group is oriented away from the surface, ready for further chemical modification. uga.edu This surface functionalization is a key application in materials science, enabling the tailoring of surface properties for specific applications. For example, surfaces modified with (3-azidopropyl)phosphonic acid can be further functionalized by "clicking" other molecules onto the azide group.

The azide group, in turn, serves as a versatile chemical handle for a variety of conjugation reactions, most notably the CuAAC "click" reaction. wikipedia.orgresearchgate.net This allows for the covalent attachment of a wide array of molecules, including polymers, biomolecules, and fluorescent probes, to the phosphonate-functionalized surface. nih.govsemanticscholar.orgmdpi.com For instance, diethyl (3-azidopropyl)phosphonate, a derivative of (3-azidopropyl)phosphonic acid, has been used in the synthesis of phosphonate-functionalized polycarbonates through click chemistry. nih.govsemanticscholar.orgmdpi.com It has also been reacted with alkyne-functionalized ruthenium complexes to create new metal-organic compounds. nih.gov

The synthesis of (3-azidopropyl)phosphonic acid itself is typically achieved through a nucleophilic substitution (S_N2) reaction, where (3-bromopropyl)phosphonic acid is reacted with sodium azide. researchgate.netunito.it The diethyl ester form, diethyl (3-azidopropyl)phosphonate, is also commonly synthesized and used as a precursor. nih.govsemanticscholar.orgmdpi.com

In essence, (3-azidopropyl)phosphonic acid acts as a bridge, linking the world of inorganic surfaces with the vast possibilities of organic and biological chemistry through the robust and versatile chemistries of its two functional ends.

Properties

CAS No.

1001163-19-4

Molecular Formula

C3H8N3O3P

Molecular Weight

165.09 g/mol

IUPAC Name

3-azidopropylphosphonic acid

InChI

InChI=1S/C3H8N3O3P/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H2,7,8,9)

InChI Key

DNZOJKWZPZNGEO-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Azidopropyl Phosphonic Acid and Its Precursors

Synthetic Pathways to (3-Azidopropyl)phosphonic Acid

The principal route to (3-azidopropyl)phosphonic acid begins with the synthesis of its dialkyl ester, typically diethyl (3-azidopropyl)phosphonate. This intermediate is then converted to the free acid through established dealkylation methods.

Nucleophilic Substitution Reactions (SN2) from Halogenated Phosphonic Acid Precursors

The introduction of the azide (B81097) group is accomplished via a classic SN2 nucleophilic substitution reaction. This involves reacting a halogenated phosphonic acid ester with an azide salt.

The readily available starting material for this synthesis is diethyl (3-bromopropyl)phosphonate. This compound provides a suitable electrophilic carbon center for the nucleophilic attack by the azide ion. The reaction proceeds by displacing the bromide leaving group, a process favored by the use of polar aprotic solvents that can solvate the cation of the azide salt while leaving the azide anion highly reactive.

A typical experimental procedure involves dissolving diethyl (3-bromopropyl)phosphonate in a solvent such as dimethylformamide (DMF). To this solution, sodium azide is added, and the mixture is heated to facilitate the substitution reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the desired diethyl (3-azidopropyl)phosphonate is isolated through aqueous workup and extraction, followed by purification, often by column chromatography.

ReactantReagentSolventTemperatureReaction TimeYield
Diethyl (3-bromopropyl)phosphonateSodium Azide (NaN₃)DMF80 °C12 hHigh

Sodium azide (NaN₃) serves as the nucleophilic source of the azide anion (N₃⁻). In solution, it dissociates to provide this potent nucleophile. The azide ion then attacks the carbon atom bonded to the bromine in diethyl (3-bromopropyl)phosphonate. This concerted, one-step SN2 mechanism results in the inversion of stereochemistry at the carbon center, although in this achiral molecule, it is of no consequence. The formation of a stable nitrogen-carbon bond and the departure of the bromide ion drive the reaction to completion. The choice of sodium azide is based on its solubility in common organic solvents and its high reactivity as an azide source.

Dealkylation Strategies for Diethyl (3-Azidopropyl)phosphonate to the Free Acid

Once diethyl (3-azidopropyl)phosphonate is synthesized and purified, the ethyl ester groups must be removed to yield the final (3-azidopropyl)phosphonic acid. Two primary methods are employed for this dealkylation: acid-catalyzed hydrolysis and the McKenna procedure.

A common and straightforward method for the dealkylation of phosphonate (B1237965) esters is acid-catalyzed hydrolysis. nih.gov This is typically achieved by heating the phosphonate ester in the presence of a strong acid, such as concentrated hydrochloric acid (HCl). nih.govbeilstein-journals.org

The mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of ethanol. The process is repeated for the second ethyl group, ultimately yielding the phosphonic acid. nih.gov

A general procedure involves refluxing diethyl (3-azidopropyl)phosphonate with concentrated hydrochloric acid. The reaction is typically carried out for several hours until the dealkylation is complete, which can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal. After the reaction, the excess acid and water are removed under reduced pressure to afford the crude (3-azidopropyl)phosphonic acid, which can be further purified if necessary.

ReactantReagentConditionsReaction TimeProduct
Diethyl (3-azidopropyl)phosphonateConcentrated HClReflux4 h(3-Azidopropyl)phosphonic acid

An alternative and often milder method for the dealkylation of phosphonate esters is the McKenna reaction. researchgate.netdoaj.orgd-nb.info This procedure utilizes bromotrimethylsilane (B50905) (BTMS) to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. researchgate.netdoaj.orgd-nb.info This intermediate is highly susceptible to hydrolysis and is readily cleaved to the phosphonic acid upon treatment with water or an alcohol like methanol (B129727). nih.gov

The reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the BTMS and the silyl (B83357) ester intermediate. Diethyl (3-azidopropyl)phosphonate is dissolved in a suitable inert solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and treated with an excess of bromotrimethylsilane. The reaction is often performed at room temperature or with gentle heating. researchgate.net The progress of the silylation can be followed by NMR spectroscopy. Once the formation of the bis(trimethylsilyl) ester is complete, the reaction mixture is carefully quenched with methanol or water. The volatile byproducts, such as ethyl bromide and methoxytrimethylsilane, are then removed by evaporation, yielding the desired (3-azidopropyl)phosphonic acid. nih.gov

The McKenna procedure is particularly advantageous when the substrate contains acid-sensitive functional groups that would not tolerate the harsh conditions of strong acid hydrolysis.

ReactantReagentSolventQuenching AgentProduct
Diethyl (3-azidopropyl)phosphonateBromotrimethylsilane (BTMS)DichloromethaneMethanol(3-Azidopropyl)phosphonic acid
Other Methods for Phosphonate Dealkylation

The conversion of dialkyl phosphonates to phosphonic acids is a critical step in the synthesis of compounds like (3-azidopropyl)phosphonic acid. While acidic hydrolysis and the McKenna procedure using bromotrimethylsilane (TMSBr) are standard, several other reagents offer alternative conditions and selectivities. beilstein-journals.org, nih.gov

One notable alternative is the use of boron tribromide (BBr₃). beilstein-journals.org This reagent can dealkylate various dialkyl phosphonates, including methyl, ethyl, isopropyl, and tert-butyl esters, under mild conditions in an aprotic solvent like toluene. researchgate.net The reaction is compatible with a range of functional groups such as allyl, ketone, primary alcohol, phthalimide, ester, or thioether. beilstein-journals.org Another approach involves chlorotrimethylsilane (B32843) (TMSCl), which can achieve high yields in relatively short reaction times, particularly when the reaction is conducted in a sealed vessel. google.com The use of TMSCl can be advantageous as it may avoid the need for alkali iodide salts, simplifying product purification. google.com

Iodotrimethylsilane (TMSI) is also a rapid and quantitative reagent for this transformation at room temperature. rsc.org It selectively cleaves alkyl esters of phosphorus oxyacids while leaving aryl phosphate (B84403) esters, alkyl carboxylates, ethers, and bromoalkane functions unaffected under the reaction conditions. rsc.org Additionally, Brønsted acids like trifluoromethyl sulfonic acid (TfOH) have been shown to catalyze the conversion of phosphonate esters to phosphonic acids, sometimes even in the absence of water (a "dry process"), particularly for esters with specific substituents like di-tert-butyl phosphonates. researchgate.net

Table 1: Comparison of Phosphonate Dealkylation Methods

ReagentTypical ConditionsKey Advantages/FeaturesCitation
Boron Tribromide (BBr₃)Aprotic solvent (e.g., toluene), -30 °C to 70 °CMild conditions, compatible with many functional groups. beilstein-journals.org, researchgate.net
Chlorotrimethylsilane (TMSCl)Solvent, sealed vessel; can be used with/without alkali iodide salts.High yields, potentially simplified purification. google.com, oup.com
Iodotrimethylsilane (TMSI)Room temperature, rapid reaction.Quantitative, highly selective for P-O alkyl esters over other functional groups. rsc.org
Trifluoromethyl Sulfonic Acid (TfOH)Catalytic amounts, with or without water, variable temperatures.Catalytic process, enables "dry" dealkylation for certain substrates. researchgate.net

Synthesis of Key Intermediates and Related Phosphonate Structures

The direct precursor to (3-azidopropyl)phosphonic acid is its diethyl ester, diethyl (3-azidopropyl)phosphonate. This intermediate is typically synthesized via a nucleophilic substitution reaction. The process involves reacting a halogenated precursor, most commonly Diethyl (3-bromopropyl)phosphonate, with an azide salt such as sodium azide (NaN₃). This reaction is a standard method for introducing the azide functionality into an alkyl chain. The bromide ion, being a good leaving group, is displaced by the azide nucleophile to form the desired product.

The essential starting material for synthesizing the azido (B1232118) phosphonate ester is a halogenated phosphonic acid ester. Diethyl (3-bromopropyl)phosphonate is a versatile organophosphorus compound used as an intermediate in the synthesis of various bioactive molecules. chemimpex.com

The primary method for preparing such compounds is the Michaelis-Arbuzov reaction. researchgate.net, organic-chemistry.org This reaction creates a carbon-phosphorus bond by reacting a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. researchgate.net For the synthesis of diethyl (3-bromopropyl)phosphonate, 1,3-dibromopropane (B121459) is treated with triethyl phosphite. One of the bromine atoms is displaced by the phosphite, leading to the formation of the phosphonate and ethyl bromide as a byproduct. Care must be taken with reaction conditions, as the use of excess dihaloalkane is necessary to minimize the formation of undesired bisphosphonate byproducts where both halogens react. google.com Microwave-assisted protocols can accelerate this reaction. google.com

The conversion of a halide to an azide is a broadly applicable strategy for creating azide-containing phosphonic acid esters. While the synthesis of aliphatic diethyl (3-azidopropyl)phosphonate involves a straightforward Sₙ2 reaction, other strategies are employed for more complex structures, particularly aromatic ones.

For instance, a copper-mediated Ullmann-type coupling reaction has been used to synthesize diisopropyl 4-azidobenzylphosphonate from its 4-bromo derivative in good yield. acs.org Another strategy involves nucleophilic aromatic substitution (SₙAr), which is effective for introducing an azide group onto an activated aromatic ring, such as a tetrafluorinated benzene (B151609) ring, to produce compounds like diisopropyl 4-azido-2,3,5,6-tetrafluorobenzylphosphonate. acs.org These examples highlight the versatility of using halogenated precursors to access a wide range of azide-functionalized phosphonate esters for various applications. acs.org

General Synthetic Routes to Phosphonic Acids Relevant to the Compound's Architecture

The final step in synthesizing (3-azidopropyl)phosphonic acid involves the dealkylation or hydrolysis of its corresponding dialkyl phosphonate ester, such as diethyl (3-azidopropyl)phosphonate. nih.gov This transformation is a cornerstone of phosphonic acid synthesis. nih.gov, researchgate.net

Two methods are predominantly used for this purpose: acidic hydrolysis and silyl-mediated cleavage. beilstein-journals.org, researchgate.net

Acidic Hydrolysis : This conventional method involves refluxing the dialkyl phosphonate with a concentrated aqueous acid, typically hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.gov, google.com, google.com While effective, these harsh conditions can be incompatible with sensitive functional groups that are acid-labile. google.com

Silyl-mediated Cleavage (McKenna Procedure) : This is considered one of the best and mildest methods for preparing phosphonic acids from their dialkyl esters. beilstein-journals.org, nih.gov, nih.gov The procedure involves a two-step reaction that first treats the phosphonate ester with bromotrimethylsilane (TMSBr). beilstein-journals.org This forms a bis(trimethylsilyl) phosphonate intermediate. Subsequent solvolysis with methanol or water quantitatively yields the final phosphonic acid. beilstein-journals.org, nih.gov This method is highly compatible with a wide array of functional groups, making it suitable for complex molecules. beilstein-journals.org The reaction is typically rapid and efficient at room temperature. beilstein-journals.org, rsc.org

Direct Methods Employing Phosphorous Acid (H3PO3) for P-C Bond Formation

The direct formation of a P-C bond by reacting a suitable precursor with phosphorous acid (H3PO3) is a recognized method for the synthesis of phosphonic acids. nih.govresearchgate.netd-nb.inforesearchgate.net This approach is advantageous as it can directly yield the desired phosphonic acid in a single step, although purification can sometimes be challenging due to the high polarity of the product. nih.gov

A general representation of this type of reaction is the formation of diphosphonic acids from carboxylic acids in the presence of a phosphorus trihalide and orthophosphorous acid. For instance, 4-aminobutanoic acid can be reacted with phosphorous acid and phosphorus trichloride (B1173362) to yield (4-amino-1-hydroxybutane-1,1-diyl)bis(phosphonic acid). nih.gov This demonstrates the utility of phosphorous acid in forming P-C bonds with functionalized aliphatic chains.

Table 1: Illustrative Conditions for Direct Phosphonylation

Starting Material AnalogueReagentsConditionsProduct AnalogueReference
4-Aminobutanoic AcidH3PO3, PCl3Heating(4-Amino-1-hydroxybutane-1,1-diyl)bis(phosphonic acid) nih.gov

Note: This table provides an analogous example to illustrate the general reaction type, as specific data for (3-azidopropyl)phosphonic acid is not available in the searched literature.

Oxidation of Phosphinic Acids

The oxidation of a phosphinic acid to the corresponding phosphonic acid is a reliable and widely used transformation in organophosphorus chemistry. nih.govresearchgate.netd-nb.inforesearchgate.net This method presupposes the availability of the precursor, (3-azidopropyl)phosphinic acid. The oxidation step involves the conversion of the P(O)H group of the phosphinic acid to a P(O)(OH) group.

Various oxidizing agents can be employed for this purpose, with common examples including hydrogen peroxide, nitric acid, or permanganate (B83412) salts. The choice of oxidant and reaction conditions depends on the stability of other functional groups within the molecule. For a molecule containing an azide group, milder oxidizing conditions would be preferable to avoid unwanted side reactions.

For example, the oxidation of phenylphosphinic acid to phenylphosphonic acid can be achieved with reagents like nitric acid. In a reported procedure, benzene phosphorus dichloride is treated with aqueous nitric acid, which likely proceeds through an intermediate phosphinic acid that is then oxidized in situ to the phosphonic acid. nih.gov

Table 2: General Conditions for the Oxidation of Phosphinic Acid Analogues

Phosphinic Acid AnalogueOxidizing AgentSolventConditionsProduct AnalogueReference
Phenylphosphinic Acid (intermediate)Nitric AcidWater< 50°C to refluxPhenylphosphonic Acid nih.gov

Note: This table presents a relevant example of phosphinic acid oxidation. Specific experimental data for the oxidation of (3-azidopropyl)phosphinic acid was not found in the reviewed sources.

Chemical Reactivity and Transformation Pathways of 3 Azidopropyl Phosphonic Acid

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)

(3-azidopropyl)phosphonic acid is a versatile bifunctional molecule, featuring an azide (B81097) group for "click" chemistry and a phosphonic acid moiety for surface binding or further functionalization. Its primary reactivity pathway involves the azide group's participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the efficient and regioselective formation of a stable 1,2,3-triazole linkage with terminal alkynes.

The CuAAC reaction is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper(I)-catalyzed process is typically rapid at room temperature and exclusively produces the 1,4-isomer. organic-chemistry.orgwikipedia.org

The catalytic cycle is understood to proceed through a stepwise mechanism rather than a concerted cycloaddition. nih.gov Key mechanistic steps include:

Formation of a Copper-Acetylide Intermediate : The catalytically active Cu(I) species reacts with a terminal alkyne to form a copper-acetylide complex. wikipedia.orgresearchgate.net This step involves the deprotonation of the terminal alkyne, which is facilitated by the copper catalyst.

Coordination and Activation : The azide, such as the one in (3-azidopropyl)phosphonic acid, coordinates to the copper center. Computational studies suggest a pre-reactive complexation where the copper brings the azide and alkyne into a suitable geometry for reaction. nih.gov Some models propose a dimeric copper transition state, where one copper atom binds the acetylide and the other activates the azide. wikipedia.org

Cyclization : A six-membered copper metallacycle intermediate is formed. organic-chemistry.org This intermediate then undergoes ring contraction to a triazolyl-copper derivative.

Protonolysis : The final step involves protonolysis of the copper-triazolide bond, which releases the 1,2,3-triazole product and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org

This mechanism explains the reaction's high rate, with accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version, and its remarkable regioselectivity. organic-chemistry.org The scope of the CuAAC reaction is exceptionally broad, demonstrating tolerance for a wide array of functional groups, which allows for its application in complex chemical and biological systems. organic-chemistry.orgresearchgate.net The reaction can be successfully performed with various organic azides and alkynes, including those with sensitive functionalities. mdpi.comresearchgate.net

The efficiency of the CuAAC reaction is highly dependent on maintaining the copper catalyst in its active Cu(I) oxidation state. In practice, Cu(I) is often generated in situ from a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent, most commonly sodium ascorbate. organic-chemistry.orgjenabioscience.com However, Cu(I) can be unstable in aqueous or aerobic conditions, prone to disproportionation or oxidation.

To overcome this, accelerating and stabilizing ligands are crucial. These ligands coordinate to the Cu(I) ion, preventing its oxidation and increasing its catalytic activity. tcichemicals.com The development of water-soluble ligands has been particularly important for bioconjugation applications. tcichemicals.comtcichemicals.com

Key Ligands and Their Roles:

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) : A water-soluble ligand that effectively stabilizes the Cu(I) catalyst in aqueous buffers. tcichemicals.com It accelerates the reaction and protects biomolecules from potential damage by reactive oxygen species that can be generated under the reaction conditions. jenabioscience.comnih.gov

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) : One of the first widely used ligands, though its poor water solubility limits its use in purely aqueous systems. tcichemicals.com

Bathocuproinedisulfonic acid (BCS) and 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCR) are other examples of effective ligands.

BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) : A highly effective ligand that can promote higher reaction efficiency, sometimes allowing for a reduction in the required copper concentration. jenabioscience.com

The choice of ligand, solvent, and copper source must be optimized for each specific application. For instance, coordinating solvents like DMSO or buffers containing species like Tris can sometimes slow the reaction by competing for copper coordination. nih.gov Phosphate (B84403) buffers are generally suitable, provided the copper source is pre-mixed with the ligand to prevent precipitation. nih.gov Modest increases in temperature can also significantly enhance reaction rates. nih.gov

Table 1: Common Ligands for CuAAC and Their Primary Applications

Ligand Key Feature Primary Application Area
THPTA High water solubility Bioconjugation in aqueous buffers
BTTAA High efficiency, allows lower Cu concentration General bioconjugation, live cell labeling
TBTA High stability for Cu(I) Reactions in organic or mixed aqueous/organic solvents

The CuAAC reaction is a premier example of a bio-orthogonal reaction, meaning it can proceed within a living system without interfering with native biochemical processes. tcichemicals.com This property makes (3-azidopropyl)phosphonic acid a valuable tool for chemical biology. The azide handle can be "clicked" onto a biomolecule functionalized with a terminal alkyne, while the phosphonic acid group can be used for immobilization or other specific interactions.

Conjugation in Solution: In solution-phase bioconjugation, all reactants are free in an aqueous buffer. For example, a protein or nucleic acid can be metabolically or synthetically tagged with an alkyne group. nih.gov (3-azidopropyl)phosphonic acid can then be attached to this tag via CuAAC. The resulting conjugate benefits from the properties of the phosphonic acid, such as its ability to bind to metal oxide surfaces like titania or zirconia, or to act as a stable phosphate mimic. The use of water-soluble ligands like THPTA is critical in these applications to ensure catalyst activity and protect the biological target from oxidative damage. tcichemicals.comnih.gov

Conjugation on Solid Support: Immobilization of biomolecules or reagents on a solid support (e.g., beads, resins, or surfaces) is a common strategy for purification, analysis, and diagnostics. (3-azidopropyl)phosphonic acid can be used in several ways in solid-phase strategies.

An alkyne-functionalized biomolecule can be immobilized on a solid support, after which the azide reagent is introduced in solution to perform the click reaction on the surface.

Alternatively, the (3-azidopropyl)phosphonic acid itself can be immobilized on a suitable support material, such as mesoporous silica (B1680970), creating a phosphonate-functionalized surface. mdpi.com This surface can then be used to capture alkyne-tagged molecules from a solution. This approach is useful for creating functional materials for applications in heterogeneous catalysis or affinity chromatography. mdpi.com

Phosphonic Acid Functional Group Transformations

The phosphonic acid group, -PO(OH)₂, is a strong, diprotic acid that provides a versatile handle for further chemical modifications, primarily through reactions involving its hydroxyl groups or its ability to coordinate with metals.

The conversion of the phosphonic acid in (3-azidopropyl)phosphonic acid to a phosphonate (B1237965) ester can be used to modify its solubility, charge, and chemical properties. Esterification of phosphonic acids is more complex than that of carboxylic acids because it can produce both monoesters and diesters. nih.gov

Direct Esterification: Selective formation of monoesters is challenging but can be achieved under specific conditions. nih.gov Methods using orthoesters (e.g., triethyl orthoacetate) as alkoxy group donors have been shown to selectively produce monoesters under mild conditions. nih.govresearchgate.net The reaction is driven by the irreversible formation of byproducts like ethyl acetate (B1210297). nih.gov The straightforward synthesis of diesters is more common and can be achieved through various standard esterification methods, though often requiring harsher conditions. nih.gov

Transesterification and Dealkylation: Transesterification involves the exchange of an alkoxy group on a phosphonate ester with an alcohol, often catalyzed by acid or base. This method can be used to prepare different esters from a common precursor. acs.orgmdpi.com For example, alkylpinacol phosphonates can undergo ring-opening transesterification in acidulated methanol (B129727) to yield phosphonic acid monomethyl esters in high yield. acs.org

Conversely, the cleavage of phosphonate esters back to the parent phosphonic acid is a crucial transformation. The McKenna procedure, which uses bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis, is a gold-standard method for dealkylating dialkyl phosphonates under mild, non-acidic conditions. nih.gov This two-step process first forms a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid. nih.govbeilstein-journals.org

Table 2: Selected Methods for Phosphonic Acid/Ester Transformations

Transformation Reagent/Method Product Key Feature
Monoesterification Triethyl orthoacetate Monoethyl phosphonate High selectivity under mild conditions nih.govresearchgate.net
Dealkylation TMSBr, then MeOH/H₂O Phosphonic acid Mild, non-acidic conditions nih.gov
Hydrolysis Concentrated HCl, reflux Phosphonic acid Harsh, acidic conditions nih.gov
Hydrogenolysis H₂, Pd/C Phosphonic acid For deprotection of benzyl phosphonates nih.gov

The phosphonic acid group is an excellent ligand for a wide range of metal ions. researchgate.netwikipedia.org The oxygen atoms of the deprotonated phosphonate moiety (-PO₃²⁻) are hard donors, leading to strong coordination or iono-covalent bonds with many metals. nih.gov This property is extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govbeilstein-journals.org These materials have applications in areas such as catalysis, gas storage, and ion exchange. researchgate.netmdpi.com

The coordination mode of the phosphonate group can be highly variable, leading to diverse structural motifs. The pH of the synthesis solution is a critical factor, as it controls the degree of deprotonation of the phosphonic acid and thus its charge and binding affinity for metal ions. mdpi.com

In addition to forming direct coordination bonds, phosphonic acids can also form ionic salts. In these structures, the phosphonate group is not directly coordinated to the metal center but acts as a counterion to a cationic metal complex, typically an aquated metal ion like [Mg(H₂O)₆]²⁺ or [Ca(H₂O)₈]²⁺. mdpi.com The crystal lattice in these salts is stabilized by extensive hydrogen bonding networks involving the phosphonate oxygen atoms, the coordinated water molecules, and lattice water molecules. mdpi.com

Amide Coupling Reactions for Constructing Complex Structures

The formation of a phosphonamidate bond, the phosphorus analogue of an amide bond, is a key transformation for integrating (3-azidopropyl)phosphonic acid into more complex molecular architectures, such as phosphonopeptides or other biologically active molecules. This process involves the coupling of the phosphonic acid moiety with a primary or secondary amine. However, the direct condensation of a phosphonic acid with an amine is generally not feasible under mild conditions due to the low electrophilicity of the phosphorus atom and the potential for acid-base neutralization. Consequently, activation of the phosphonic acid is a prerequisite for successful amide coupling.

Several strategies have been developed for the formation of phosphonamidate bonds, which can be broadly categorized into two approaches: the preparation of an activated phosphonic acid derivative followed by reaction with an amine, or the use of in situ coupling reagents.

A widely employed method for the synthesis of phosphonopeptides involves the conversion of a phosphonic acid or its corresponding dialkyl ester into a more reactive phosphonochloridate. nih.gov This is typically achieved by treating the phosphonic acid monoester with reagents such as thionyl chloride or oxalyl chloride. nih.gov The resulting phosphonochloridate is a highly reactive electrophile that readily reacts with an amine to form the desired phosphonamidate.

Alternatively, various coupling reagents, many of which are borrowed from traditional peptide synthesis, can be utilized to facilitate the direct coupling of a phosphonic acid with an amine. These reagents activate the phosphonic acid in situ, rendering it susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts. researchgate.net

However, the success of these coupling reactions can be highly dependent on the specific substrates and reaction conditions. For instance, in the context of synthesizing complex cyanine dimers, the direct amide coupling of a phosphonate-containing cyanine dye with a diamine using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling reagent was reported to be unsuccessful, leading to the formation of unidentified by-products. researchgate.net This suggests that standard peptide coupling conditions may not always be directly translatable to phosphonic acids and may require careful optimization.

The challenges associated with direct amide coupling of phosphonic acids have led to the exploration of alternative methodologies. While specific studies detailing the amide coupling reactions of (3-azidopropyl)phosphonic acid are not prevalent in the reviewed literature, the general principles of phosphonamidate synthesis provide a framework for how such transformations could be approached. For example, the conversion of (3-azidopropyl)phosphonic acid to its corresponding phosphonochloridate prior to reaction with an amine would be a plausible route. Another approach could involve the use of dehydrating agents like propanephosphonic acid anhydride (T3P), which is known to be effective for amide bond formation with minimal side reactions. organic-chemistry.orgyoutube.com

The following table outlines a hypothetical reaction scheme for the amide coupling of (3-azidopropyl)phosphonic acid with a generic primary amine, highlighting the two main strategies discussed.

Activation StrategyReactantsKey ReagentsProduct
Phosphonochloridate Formation 1. (3-Azidopropyl)phosphonic acid2. Primary Amine (R-NH₂)1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)2. Base (e.g., Triethylamine)(3-Azidopropyl)-P-oxo-phosphonamidic acid, N-alkyl
In Situ Coupling (3-Azidopropyl)phosphonic acid, Primary Amine (R-NH₂)Coupling agent (e.g., T3P, DCC, EDC)(3-Azidopropyl)-P-oxo-phosphonamidic acid, N-alkyl

This table represents a generalized and hypothetical reaction scheme, as specific experimental data for the amide coupling of (3-azidopropyl)phosphonic acid was not available in the surveyed literature.

Advanced Applications in Materials Science and Engineering

Surface Functionalization and Interface Engineering

The ability of (3-azidopropyl)phosphonic acid to modify and engineer surfaces is a cornerstone of its application in materials science. The phosphonic acid moiety provides a robust anchoring point to various inorganic substrates, while the terminal azide (B81097) group offers a versatile handle for subsequent chemical modifications.

Covalent Grafting onto Inorganic Substrates (e.g., Titanium Dioxide Nanoparticles, Aluminum Oxide)

(3-azidopropyl)phosphonic acid readily forms covalent bonds with the surfaces of metal oxides such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). The phosphonic acid group reacts with the hydroxyl groups present on the oxide surfaces, forming strong, hydrolytically stable P-O-metal bonds. This process, known as covalent grafting, results in a durable surface modification.

On titanium dioxide, a material widely used in photocatalysis, sensors, and biomedical implants, the phosphonic acid headgroup can coordinate to the surface in monodentate, bidentate, or tridentate fashions. mdpi.combiomaterials.org This interaction is confirmed through techniques like X-ray Photoelectron Spectroscopy (XPS), which would show the presence of phosphorous on the titanium surface and shifts in the O 1s and Ti 2p spectra indicative of P-O-Ti bond formation. biomaterials.org Similarly, on aluminum oxide, a common component in catalysis and coatings, (3-azidopropyl)phosphonic acid is expected to form stable alumino-phosphonate linkages. researchgate.netmdpi.com The robust nature of this bond ensures the stability of the functionalized surface in various environments.

Formation of Self-Assembled Monolayers (SAMs)

The amphiphilic nature of (3-azidopropyl)phosphonic acid, with its polar phosphonic acid head and a less polar azidopropyl tail, facilitates its organization into highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs) on suitable substrates. nih.govrsc.org The formation of these SAMs is a spontaneous process driven by the strong affinity of the phosphonic acid headgroup for the metal oxide surface and van der Waals interactions between the adjacent propyl chains.

The resulting SAMs create a new surface with chemical properties dictated by the terminal azide groups. This azide-terminated surface is chemically reactive and can be further functionalized, for example, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction. nih.gov The formation of a dense and well-ordered SAM is crucial for achieving uniform surface properties and ensuring the accessibility of the azide groups for subsequent reactions. Techniques such as contact angle measurements, XPS, and Atomic Force Microscopy (AFM) are typically used to characterize the formation and quality of these monolayers. mdpi.comresearchgate.net

Influence of Molecular Structure on Adsorption Dynamics and Modified Layer Morphology

The molecular structure of (3-azidopropyl)phosphonic acid plays a critical role in its adsorption dynamics and the morphology of the resulting modified layer. The phosphonic acid headgroup's ability to form multiple bonds with the substrate contributes to a strong and stable anchoring. nih.gov The length of the propyl chain influences the packing density and ordering of the SAM. While a shorter chain might lead to less ordered layers compared to longer alkyl phosphonic acids, the presence of the terminal azide group introduces specific intermolecular interactions.

The azide group is a linear and relatively compact functional group. Its presence at the terminus of the propyl chain is expected to influence the surface energy and wettability of the modified substrate. The morphology of the SAM, including the presence of domains or defects, can be visualized using high-resolution imaging techniques like AFM. The adsorption kinetics are influenced by factors such as the concentration of the phosphonic acid solution, the temperature, and the nature of the solvent, with the goal of achieving a complete and well-ordered monolayer. researchgate.net

Functional Polymer Synthesis and Modification

(3-azidopropyl)phosphonic acid and its derivatives are valuable building blocks in the synthesis and modification of functional polymers, particularly in creating materials with enhanced properties such as flame retardancy, adhesion, and biocompatibility.

Incorporation into Polymer Architectures (e.g., Phosphonate-Functionalized Polycarbonates)

One of the key applications of (3-azidopropyl)phosphonic acid derivatives, such as diethyl (3-azidopropyl)phosphonate, is in the synthesis of phosphonate-functionalized polycarbonates. mdpi.comresearchgate.net These polymers can be synthesized through organocatalyzed ring-opening polymerization (ROP) of cyclic carbonate monomers that incorporate the phosphonate (B1237965) group. mdpi.comresearchgate.net This "grafting-through" approach allows for the direct incorporation of the phosphonate functionality into the polymer backbone.

An alternative and often more versatile method is the "grafting-to" approach, where a pre-synthesized polymer is functionalized with the phosphonate-containing molecule. For instance, an alkyne-functionalized polycarbonate can be reacted with diethyl (3-azidopropyl)phosphonate via a click chemistry reaction to yield the desired phosphonate-functionalized polycarbonate. mdpi.com This method offers excellent control over the degree of functionalization.

Below is an interactive data table summarizing the synthesis of diethyl (3-azidopropyl)phosphonate, a precursor for (3-azidopropyl)phosphonic acid.

Synthesis of Diethyl (3-azidopropyl)phosphonate mdpi.com
Reactant 1Reactant 2SolventReaction ConditionsProductYield
Diethyl (3-bromopropyl)phosphonateSodium azide (NaN₃)DMF1 hour at room temperature, then 42 hours at 40°CDiethyl (3-azidopropyl)phosphonate97% w/w in DMF

Post-Polymerization Functionalization via Click Chemistry

The azide group of (3-azidopropyl)phosphonic acid is specifically designed for post-polymerization functionalization using click chemistry. rsc.orgrsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and specific reaction that allows for the covalent attachment of molecules containing an alkyne group to the azide-functionalized polymer. nih.govmdpi.com

In a typical application, a polycarbonate backbone is first synthesized to contain pendant alkyne groups. This alkyne-functionalized polymer is then reacted with diethyl (3-azidopropyl)phosphonate in the presence of a copper(I) catalyst and a ligand such as PMDETA. mdpi.com The azide group of the phosphonate derivative "clicks" onto the alkyne groups of the polymer, resulting in a phosphonate-functionalized polycarbonate. This method is highly modular, allowing for the introduction of phosphonate groups with high efficiency and under mild reaction conditions. rsc.org

The success of the click reaction can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which would show the appearance of signals corresponding to the triazole ring formed during the reaction, and Size Exclusion Chromatography (SEC), to confirm that the polymer backbone remains intact. researchgate.net

The following interactive data table provides details on the post-polymerization functionalization of an alkyne-functionalized polycarbonate with diethyl (3-azidopropyl)phosphonate.

Post-Polymerization Functionalization of Polycarbonate via Click Chemistry mdpi.com
PolymerFunctionalizing AgentCatalystLigandSolventReaction ConditionsResult
Alkyne-polycarbonateDiethyl (3-azidopropyl)phosphonateCopper(I) bromide (CuBr)PMDETADMFDeoxygenated, stirred under argonPhosphonate-functionalized polycarbonate

Development of Azide-Functionalized Monomers (e.g., 3-Azidopropyl Methacrylate)

The azide functionality is a versatile precursor for a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. nanosoftpolymers.comsigmaaldrich.com This has driven the development of monomers incorporating an azide group, which can then be polymerized to create macromolecules with pendant "clickable" sites. A prominent example derived from a related precursor, 3-azidopropanol, is 3-Azidopropyl Methacrylate (AzPMA). acs.org

The synthesis of AzPMA typically involves the reaction of 3-azidopropanol with methacryloyl chloride in the presence of a base like triethylamine. acs.org This monomer can then be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). researchgate.netacs.org ATRP of AzPMA allows for precise control over the polymer's molecular weight and distribution while preserving the integrity of the azide functional groups. acs.orgnih.gov The resulting polymer, poly(3-azidopropyl methacrylate) or poly(AzPMA), serves as a versatile platform. Its side chains can be readily modified post-polymerization via CuAAC reaction with various alkyne-containing molecules, enabling the attachment of dyes, biomolecules, or other functional moieties. acs.orgresearchgate.netnih.gov This strategy offers a powerful alternative to polymerizing complex functional monomers, which can sometimes be synthetically challenging or incompatible with polymerization conditions. nih.gov

Table 1: Polymerization and Functionalization of 3-Azidopropyl Methacrylate (AzPMA)
TechniqueDescriptionKey AdvantagesReference
Atom Transfer Radical Polymerization (ATRP)A controlled radical polymerization method used to synthesize poly(AzPMA) from the AzPMA monomer.Good control over molecular weight and polydispersity (Mw/Mn). High retention of the azide functionality for subsequent reactions. acs.orgresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)A "click" chemistry reaction used for the post-polymerization modification of poly(AzPMA).Highly efficient and specific. Proceeds under mild conditions with near-quantitative yields. Tolerant of a wide range of functional groups. acs.orgnih.gov

Design of Cross-Linked Polymeric Networks for Enhanced Material Properties

Azide-functionalized monomers and polymers, including those conceptually derived from (3-azidopropyl)phosphonic acid, are instrumental in designing cross-linked polymeric networks. nih.govmdpi.com These networks, often in the form of hydrogels, possess three-dimensional structures that can exhibit enhanced mechanical, thermal, and chemical properties. nih.gov

A primary method for forming these networks is through azide-alkyne cycloaddition. By reacting a polymer with pendant azide groups (like poly(AzPMA)) with a molecule containing at least two alkyne groups, a cross-linked structure is formed. researchgate.net Similarly, the polymerization of monomers that contain both an azide and an alkyne group can lead to the formation of polymer networks. researchgate.netresearchgate.net The resulting 1,2,3-triazole linkages formed during the click reaction are highly stable, contributing to the robustness of the network. This approach allows for the creation of materials with tunable properties, as the cross-link density can be controlled by the stoichiometry of the reactants. rsc.org Such cross-linked networks are explored for applications in drug delivery, tissue engineering, and as self-healing materials. nih.gov For instance, hydrogels composed of poly(vinylphosphonic acid) cross-linked with bis[2-(methacryloyloxy)ethyl] phosphate (B84403) have demonstrated exceptional efficiency in adsorbing dyes from wastewater. nih.gov

Table 2: Cross-Linking Strategies Using Azide Functionality
Cross-Linking MethodReactantsResulting LinkageKey Features of NetworkReference
Azide-Alkyne CycloadditionAzide-functionalized polymer + di- or multi-alkyne cross-linker1,2,3-TriazoleHigh stability, controllable cross-link density, potential for creating covalent adaptable networks. researchgate.net
Free-Radical PolymerizationVinylphosphonic acid (VPA) monomer + Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) cross-linkerEster and phosphonate linkagesEnhanced thermal stability and high adsorption capacity for pollutants like methylene (B1212753) blue. nih.gov

Hybrid and Supramolecular Materials Design

The dual functionality of (3-azidopropyl)phosphonic acid makes it an excellent candidate for designing complex hybrid and supramolecular materials where both inorganic and organic components are precisely arranged. nih.govacs.orgacs.orgnih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netyoutube.com Phosphonic acids are particularly effective ligands for building robust MOFs due to their strong coordination to metal centers, often resulting in materials with high thermal stability. acs.orgnih.govresearchgate.net

(3-Azidopropyl)phosphonic acid can be used as a bifunctional linker in MOF synthesis. The phosphonic acid group coordinates with the metal center to form the framework structure, while the azidopropyl chain extends into the pores of the MOF. rsc.org This presents a powerful opportunity for post-synthetic modification (PSM). The azide groups lining the pores can be subsequently reacted with alkyne-functionalized molecules via click chemistry, allowing for the precise installation of specific functionalities within the MOF's channels. rsc.org This approach can be used to tune the MOF's properties for specific applications, such as enhancing its selectivity for gas sorption or introducing catalytic sites. While carboxylates are common in MOF chemistry, phosphonates offer distinct advantages in stability, though they can be more challenging to crystallize. acs.org

Intercalation into Layered Inorganic Materials (e.g., Layered Double Hydroxides)

Layered materials, such as layered double hydroxides (LDHs) and metal phosphates, consist of stacked two-dimensional sheets. nih.govarxiv.orgresearchgate.net The space between these layers, the interlayer gallery, can host guest molecules in a process called intercalation. nih.gov Phosphonic acids have been successfully intercalated into LDHs, where the phosphonate headgroup interacts with the positively charged hydroxide (B78521) layers. beilstein-journals.orgias.ac.in

(3-Azidopropyl)phosphonic acid is well-suited for this application. The phosphonic acid group can anchor the molecule to the LDH layers, orienting the azidopropyl tail into the interlayer space. This modification alters the properties of the LDH, for example, by changing the interlayer distance and making the material more organophilic. bdpsjournal.org Furthermore, the presence of the azide groups within the confined interlayer space creates a reactive hybrid material. These intercalated azides could potentially be used for subsequent "in-gallery" click reactions, further functionalizing the material for applications in catalysis, controlled release, or as flame retardants. mdpi.com Studies have shown that the intercalation of various phosphonic acids into LDHs is confirmed by an increase in the interlayer spacing observed via X-ray diffraction (XRD). ias.ac.in

Table 3: Interlayer Spacing of Cd/Al LDH Before and After Intercalation
MaterialInterlayer Spacing (Å)Reference
Cd/Al/NO3 LDH8.24
Cd/Al/CO3 LDH7.54
PPA-Intercalated LDH14.59
CEPA-Intercalated LDH (from NO3)11.74

PPA = Phenylphosphonic acid; CEPA = 2-Carboxyethylphosphonic acid. Data demonstrates the significant expansion of the interlayer gallery upon intercalation of organophosphonic acids.

Exploiting Hydrogen Bonding for Supramolecular Assembly

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. rsc.org The phosphonic acid group, with its P=O acceptor and two P-OH donor sites, is an excellent motif for directing self-assembly through multiple, strong hydrogen bonds. nih.govmdpi.com

In solution and in the solid state, phosphonic acids are known to form well-defined, hydrogen-bonded assemblies. mdpi.com Research has shown that simple phosphonic acids can self-assemble into highly symmetric, cage-like tetramers held together by a network of eight O-H···O hydrogen bonds. mdpi.comresearchgate.net In these structures, each phosphonic acid molecule is bonded to three neighboring molecules. mdpi.com By incorporating a functional tail like the azidopropyl group, these self-assembled structures can be designed to present a high density of azide functionalities on their periphery. This creates supramolecular building blocks that can be linked together through click chemistry or used to pattern surfaces. The interplay between strong hydrogen bonding of the phosphonic acid heads and the functional tails allows for the creation of complex, hierarchical structures, such as flower-like assemblies formed by a phosphonic acid-appended naphthalene (B1677914) diimide and melamine. nih.gov This approach combines the directionality and strength of hydrogen bonding to create ordered materials from the bottom up. rsc.orgnih.gov

Bioconjugation and Biomedical Research Applications Excluding Clinical Human Trials

Chemo- and Bio-Selective Labeling Strategies

The azide (B81097) group of (3-azidopropyl)phosphonic acid is a key component for modern bioconjugation techniques. It allows for highly selective and efficient covalent bond formation under mild, biocompatible conditions, a concept known as bioorthogonal chemistry. This enables the precise labeling of complex biological molecules without interfering with their native functions nih.gov. The most common reactions involving the azide group are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), which form stable triazole linkages nih.gov.

Reaction Type Reactants Key Features Typical Application
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal AlkyneHigh efficiency, requires copper catalyst.In vitro labeling, material functionalization.
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Cyclooctyne (e.g., DBCO)Copper-free, rapid kinetics.Live-cell imaging, in vivo conjugation.

The ability to selectively modify peptides and proteins is fundamental to chemical biology for studying their function, interactions, and localization. (3-azidopropyl)phosphonic acid can be utilized as a "clickable" phosphonate (B1237965) handle for protein labeling nih.gov. In one strategy, termed PhosID, this phosphonic acid-azide probe is attached to proteins that have been metabolically labeled with an amino acid containing a bioorthogonal alkyne group nih.gov.

Following the click reaction, the newly introduced phosphonate group serves as an affinity tag. This allows for the selective enrichment of the labeled peptides or proteins from complex cellular lysates using Immobilized Metal Affinity Chromatography (IMAC), a technique widely employed for capturing naturally phosphorylated biomolecules nih.gov. This approach provides a powerful tool for identifying and quantifying newly synthesized proteins within a cell nih.gov.

The functionalization of oligonucleotides at specific sites is crucial for their use as diagnostic probes, therapeutic agents, and tools in molecular biology. Chemical modifications can enhance their stability against nuclease degradation, improve cellular uptake, or attach reporter groups for detection researchgate.netnih.gov.

A molecule like (3-azidopropyl)phosphonic acid can be converted into a phosphoramidite (B1245037) building block for use in automated solid-phase oligonucleotide synthesis researchgate.net. This allows for its incorporation at any desired position within a DNA or RNA sequence, introducing a reactive azide handle. This azide can then be used to attach a wide array of functionalities, such as fluorophores, quenchers, or other bioactive molecules, via click chemistry researchgate.net. This method provides a versatile platform for creating custom-designed nucleic acids with tailored properties for various research applications nih.govnih.gov.

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker and therapeutic target for prostate cancer nih.govmdpi.com. Small-molecule inhibitors that target PSMA are designed to fit into the enzyme's active site, which contains zinc mdpi.com. Many potent PSMA inhibitors are based on scaffolds containing phosphonate, phosphoramidate, or urea-based glutamate (B1630785) motifs, which effectively bind to the receptor nih.govmdpi.com.

Radiochemistry and Molecular Imaging Probe Development

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that provides quantitative information on the distribution of radiolabeled molecules (radiopharmaceuticals) in the body nih.govmdpi.com. A PET radiopharmaceutical typically consists of a positron-emitting radionuclide attached to a targeting molecule nih.gov. The azide functionality of (3-azidopropyl)phosphonic acid makes it a valuable tool for assembling these complex molecules.

The synthesis of PET radiopharmaceuticals often involves bioconjugation chemistry to link a radionuclide to a biomolecule mdpi.com. Radionuclides such as Gallium-68 (Ga-68) and Copper-64 (Cu-64) are widely used for PET imaging in oncology mdpi.com. The modular nature of click chemistry is highly advantageous in radiochemistry, allowing for the late-stage introduction of the radionuclide.

In a typical workflow, a targeting vector containing the (3-azidopropyl)phosphonic acid linker is synthesized separately from a chelator functionalized with an alkyne group. The chelator is first complexed with the radiometal (e.g., 68Ga or 64Cu). This pre-radiolabeled complex is then "clicked" onto the azide-functionalized targeting molecule. This approach is efficient and ensures that the sensitive targeting biomolecule is not exposed to the potentially harsh conditions required for radiolabeling mdpi.com.

Radionuclide Half-life Imaging Modality Common Applications
Gallium-68 (68Ga) 68 minPETNeuroendocrine tumors, prostate cancer imaging. mdpi.com
Copper-64 (64Cu) 12.7 hPETImaging of various cancers, hypoxia. mdpi.com
Fluorine-18 (18F) 110 minPETGold standard for oncology imaging ([18F]FDG). nih.govmdpi.com
Zirconium-89 (89Zr) 78.4 hPETAntibody-based imaging (immuno-PET). usask.ca

The stable binding of a metal radionuclide is critical for the safety and efficacy of a radiopharmaceutical. This is achieved using a chelator, which is a molecule that forms multiple coordination bonds with the metal ion, effectively sequestering it within a stable complex nih.govescholarship.org. Bifunctional chelators (BFCs) are essential components as they both bind the radiometal and provide a functional group for attachment to a targeting vector nih.gov.

Strategies for Remote Photoactivation of Complexes (e.g., via Upconverting Nanoparticles)

The unique bifunctional nature of (3-azidopropyl)phosphonic acid, featuring both a phosphonate group and an azide terminus, makes it a strategic linker molecule for advanced bioconjugation and remotely controlled activation systems. These systems often employ upconverting nanoparticles (UCNPs) as transducers that convert deeply penetrating near-infrared (NIR) light into higher-energy visible or UV light, enabling precise spatiotemporal control over biological processes. nih.govnih.gov

The general strategy involves a multi-component complex engineered for remote photoactivation:

Upconverting Nanoparticle (UCNP) Core: Lanthanide-doped UCNPs serve as the system's engine. When excited by NIR light (e.g., 808 nm or 980 nm), which has a high degree of tissue penetration, these nanoparticles emit light at shorter, higher-energy wavelengths (e.g., UV, blue, or green light). nih.govnih.gov

Phosphonate Anchor: The phosphonic acid moiety of a linker molecule, such as (3-azidopropyl)phosphonic acid, serves as a robust anchor to the surface of the UCNP. Phosphonates form strong coordination bonds with the rare-earth metals on the nanoparticle surface, providing a stable and durable coating. scholaris.canih.gov This surface functionalization is critical for maintaining the colloidal stability of the UCNPs in physiological environments. scholaris.canih.gov

Azide Handle for Bioconjugation: The terminal azide group on the linker provides a versatile chemical handle for attaching a wide array of molecules via "click chemistry," most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition. scholaris.ca This allows for the covalent attachment of photosensitive molecules or biological payloads to the UCNP surface.

Photo-responsive Payload: The molecule attached via the azide group is designed to be activated by the light emitted from the UCNP. This can include photocaged compounds that release an active biomolecule, a photosensitizer for photodynamic therapy, or a molecule that undergoes a conformational change to initiate a biological signal. nih.govresearchgate.net

In this configuration, NIR light acts as a remote trigger. It penetrates tissue, excites the UCNP, and the subsequent localized emission of high-energy light activates only the payload molecules in the immediate vicinity of the nanoparticle. This strategy circumvents the limited penetration depth and potential phototoxicity of direct UV or visible light excitation, enabling the controlled release or activation of therapeutic and diagnostic agents deep within biological systems. nih.govacs.org

In Vitro Biological Activity Evaluation of Derivatives (e.g., Antiviral, Enzyme Inhibition)

While (3-azidopropyl)phosphonic acid itself is primarily a linker, its core structure—an azido-alkyl-phosphonate—is represented in various derivatives that exhibit significant in vitro biological activity. These activities often stem from the ability of the phosphonate group to act as a stable mimic of a phosphate (B84403) group, a key component of nucleotides. frontiersin.orgnih.gov This allows such molecules to interfere with the function of enzymes that process nucleotide substrates, such as viral polymerases. nih.gov The azide group, while often used for conjugation, can also be a key pharmacophore, as seen in iconic antiviral drugs.

Antiviral Activity

Acyclic nucleoside phosphonates (ANPs) are a major class of antiviral drugs, and derivatives incorporating the azido (B1232118) motif have been evaluated for their therapeutic potential. researchgate.net These compounds are designed as stable analogs of nucleoside monophosphates. frontiersin.orgnih.gov Once inside a cell, they are typically phosphorylated by cellular kinases to their active diphosphate (B83284) form, which can then inhibit viral DNA polymerases or reverse transcriptases, leading to chain termination of the growing viral DNA strand. researchgate.net

The evaluation of azido-containing phosphonate derivatives has shown activity against a range of viruses, particularly retroviruses like HIV and DNA viruses such as vaccinia virus (VV) and human cytomegalovirus (HCMV). nih.gov For instance, phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine (AZT, Zidovudine) have been synthesized and tested for their anti-retroviral properties. However, modifications that make the phosphonate bond more resistant to hydrolysis can sometimes reduce biological activity by lowering the affinity for the target enzyme, such as HIV reverse transcriptase.

Compound ClassTarget VirusMechanism of ActionIn Vitro Finding
5'-Phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine (AZT)Human Immunodeficiency Virus (HIV)Inhibition of reverse transcriptaseShowed anti-retrovirus properties; however, methylene-substituted phosphonates had reduced activity due to lower enzyme affinity.
Acyclic nucleoside phosphonates (ANPs) e.g., (S)-HPMPC (Cidofovir)Vaccinia Virus (VV), a poxvirusInhibition of viral DNA polymerase(S)-HPMPC demonstrated complete protection against VV-induced cytopathic effects at 40 μg/ml in epithelial raft cultures. nih.gov
(R)-O-2-alkylated FPMPC derivativesHuman Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV)Inhibition of viral DNA polymeraseParent phosphonates showed moderate inhibition of HCMV and VZV with EC50 values in the low micromolar range (0.80–25.3 μM). frontiersin.orgnih.gov

Enzyme Inhibition

The structural similarity of the phosphonate group to phosphate and to the tetrahedral transition states of phosphate ester hydrolysis makes phosphonate-containing molecules effective enzyme inhibitors. nih.gov They can act as competitive inhibitors for enzymes that metabolize phosphate or pyrophosphate substrates. nih.gov Derivatives of (3-azidopropyl)phosphonic acid, particularly those mimicking nucleotides, can target a variety of nucleotide-processing enzymes.

For example, various phosphonate and bisphosphonate derivatives have been shown to inhibit adenosine (B11128) kinase, an important enzyme in regulating adenosine concentrations. sigmaaldrich.com Other studies have demonstrated that bisphosphonic acids can inhibit polyphosphate kinases, which are crucial for bacterial survival and virulence. researchgate.net In the context of antiviral activity, the primary mechanism of enzyme inhibition is the targeting of viral polymerases. The diphosphorylated azido-phosphonate nucleotide analog competes with the natural deoxynucleotide triphosphate substrate, and its incorporation into the viral DNA leads to the termination of replication. researchgate.net

Inhibitor ClassTarget EnzymeSignificanceIn Vitro Finding
Phosphonate derivatives of AZTHIV Reverse TranscriptaseKey enzyme for HIV replicationReduced affinity and inhibitory effect observed for certain phosphonate analogs compared to AZT-triphosphate.
General Phosphonates and Bisphosphonates (e.g., clodronate, etidronate)Adenosine Kinase (AK)Regulates adenosine levels, relevant to ischemiaInhibited purified AK activity in the presence of phosphate and inhibited adenosine uptake in cultured mammalian cells. sigmaaldrich.com
Bisphosphonic AcidsPolyphosphate Kinase 2 (PPK2)Bacterial enzyme targetA screen of 32 derivatives identified inhibitors with IC50 values in the micromolar range (~60 µM). researchgate.net
Acyclic Nucleoside Phosphonates (e.g., Cidofovir diphosphate)Viral DNA Polymerases (e.g., HCMV, VV)Essential for viral DNA replicationAct as competitive inhibitors and chain terminators. researchgate.net

Characterization and Analytical Methodologies for 3 Azidopropyl Phosphonic Acid and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (3-azidopropyl)phosphonic acid.

¹H NMR: The proton NMR spectrum of a typical (3-azidopropyl)phosphonic acid derivative would exhibit characteristic signals for the propyl chain protons. The protons closest to the electron-withdrawing phosphonate (B1237965) group would appear further downfield compared to those adjacent to the azide (B81097) group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbon atoms of the propyl chain, with their chemical shifts influenced by the neighboring functional groups.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonic acids and their esters. trilinkbiotech.com The ³¹P chemical shift provides direct information about the chemical environment of the phosphorus atom. For phosphonic acids and their derivatives, the signals typically appear in a specific region of the spectrum. For instance, the ³¹P NMR spectrum of methyl paraoxon, a related organophosphorus compound, shows a peak at -4.3 ppm. rsc.org It is expected that the phosphorus atom in (3-azidopropyl)phosphonic acid would resonate in a similar region, confirming the presence of the phosphonate moiety.

Interactive Data Table: Estimated NMR Data for (3-Azidopropyl)phosphonic Acid based on Analogous Compounds

NucleusEstimated Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~3.3tJ ≈ 7-CH₂-N₃
¹H~1.9m-CH₂-CH₂-CH₂-
¹H~1.8mP-CH₂-
¹³C~50-CH₂-N₃
¹³C~25 (with P-C coupling)P-CH₂-CH₂-
¹³C~20 (with P-C coupling)P-CH₂-
³¹P0 to 30-PO(OH)₂

Note: The above data is an estimation based on general principles and data from similar structures. Actual experimental values may vary.

FTIR spectroscopy is instrumental in identifying the key functional groups within (3-azidopropyl)phosphonic acid. The spectrum is expected to be characterized by the following absorption bands:

Azide (N₃) group: A strong, sharp absorption band typically appears in the region of 2100-2160 cm⁻¹. This is a highly characteristic peak for the azide functionality.

Phosphonic acid (PO(OH)₂) group: This group gives rise to several characteristic vibrations. A broad band in the region of 2500-3300 cm⁻¹ is attributable to the O-H stretching of the P-OH groups. The P=O stretching vibration is expected to appear as a strong band between 1200 and 1300 cm⁻¹. The P-O-H bending and P-O stretching vibrations typically occur in the fingerprint region between 900 and 1200 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the propyl chain will be observed in the 2800-3000 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for (3-Azidopropyl)phosphonic Acid

Functional GroupWavenumber (cm⁻¹)IntensityVibration
Azide (N₃)2100-2160Strong, SharpAsymmetric stretch
P-O-H2500-3300BroadO-H stretch
P=O1200-1300StrongP=O stretch
C-H (aliphatic)2800-3000MediumC-H stretch
P-O900-1100StrongP-O stretch

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of (3-azidopropyl)phosphonic acid. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like phosphonic acids. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Predicted mass spectrometry data for (3-azidopropyl)phosphonic acid suggests the following adducts and their corresponding mass-to-charge ratios (m/z) and predicted collision cross-sections (CCS), which is a measure of the ion's shape and size. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for (3-Azidopropyl)phosphonic Acid uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺166.03761129.0
[M+Na]⁺188.01955135.7
[M-H]⁻164.02305128.8
[M+NH₄]⁺183.06415149.0
[M+K]⁺203.99349131.0
[M+H-H₂O]⁺148.02759126.8
[M+HCOO]⁻210.02853162.2
[M+CH₃COO]⁻224.04418174.3

(3-Azidopropyl)phosphonic acid is not expected to have significant absorption in the visible region of the electromagnetic spectrum. The azide group may exhibit a weak absorption in the ultraviolet (UV) region, typically around 280-290 nm. This technique is generally less informative for the structural elucidation of this compound compared to NMR, FTIR, and MS.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation and purification of (3-azidopropyl)phosphonic acid from reaction mixtures and for assessing its purity.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of polar organic compounds. Due to the high polarity of the phosphonic acid group, reversed-phase HPLC (RP-HPLC) is a suitable method.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For a highly polar analyte like (3-azidopropyl)phosphonic acid, a highly aqueous mobile phase, often with an acidic modifier like formic acid or trifluoroacetic acid to suppress the ionization of the phosphonic acid group and improve peak shape, would be employed. Gradient elution, where the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is gradually increased, can be used to ensure the efficient elution of the compound from the column. Detection can be achieved using a UV detector (if the azide group's absorption is sufficient) or, more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Interactive Data Table: General Reversed-Phase HPLC Method for (3-Azidopropyl)phosphonic Acid

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient0-100% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV (e.g., 210 nm) or ELSD/MS
Injection Volume10 µL

Note: This is a general method and may require optimization for specific applications.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and efficient technique for monitoring the progress of chemical reactions and assessing the purity of (3-azidopropyl)phosphonic acid and its ester derivatives. researchgate.net This method relies on the differential partitioning of compounds between a stationary phase, typically a thin layer of silica (B1680970) gel on a plate, and a liquid mobile phase. researchgate.net

For organophosphorus compounds like (3-azidopropyl)phosphonic acid, silica gel plates (e.g., Silica gel 60 F₂₅₄) are commonly used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving effective separation. The polarity of the solvent system is adjusted based on the polarity of the specific compound being analyzed. For instance, a non-polar solvent system might be used for an ester derivative like (3-azidopropyl)phosphonic acid diethyl ester, while a more polar system is required for the free acid.

After developing the TLC plate by allowing the mobile phase to ascend, the separated compounds are visualized. While some compounds can be seen under UV light (254 nm), specific staining agents are often required for phosphonic acids. Phosphomolybdic acid is a common reagent used for the visualization of these types of compounds. wiley-vch.de The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions.

Table 1: Example TLC Parameters for Phosphonic Acid Derivatives

Compound Stationary Phase Mobile Phase (v/v/v) Rf Value Visualization Reference
A phosphonic acid derivative Silica Gel Butanol/Acetic Acid/Water (4:4:1) 0.20 Phosphomolybdic Acid wiley-vch.de
An azido-phosphonate derivative Silica Gel Ethyl Acetate (B1210297) 0.22 Phosphomolybdic Acid wiley-vch.de

Flash Chromatography

Flash chromatography is an indispensable technique for the preparative purification of (3-azidopropyl)phosphonic acid derivatives on a larger scale than TLC. researchgate.net It operates on the same principles as TLC but uses a packed column of stationary phase (typically silica gel) and positive pressure to accelerate the flow of the mobile phase. This allows for rapid and efficient separation of the desired compound from impurities and unreacted starting materials.

The selection of the solvent system for flash chromatography is often guided by prior TLC analysis. A solvent system that provides a good Rf value (typically in the range of 0.2-0.4) on TLC is a good starting point for the flash column. For the purification of (3-azidopropyl)phosphonic acid diethyl ester, a relatively non-polar eluent such as ethyl acetate (EtOAc) has been successfully employed with a silica gel stationary phase. wiley-vch.de In cases where a single solvent does not provide adequate separation, a gradient elution—where the polarity of the mobile phase is gradually increased over time (e.g., by mixing dichloromethane (B109758) and methanol (B129727) in increasing proportions)—can be used to effectively separate compounds with different polarities. wiley-vch.deresearchgate.net

Table 2: Flash Chromatography Purification Parameters for (3-Azidopropyl)phosphonic Acid Diethyl Ester

Parameter Description
Stationary Phase Silica Gel
Mobile Phase (Eluent) Ethyl Acetate (EtOAc)
Target Compound (3-Azidopropyl)phosphonic acid diethyl ester
Outcome Isolation of the purified title compound from crude reaction mixture.
Reference wiley-vch.de

Surface-Sensitive Analytical Techniques

When (3-azidopropyl)phosphonic acid is utilized to functionalize material surfaces, for applications such as creating biocompatible coatings or linking bioactive molecules, a suite of surface-sensitive analytical techniques becomes essential. researchgate.netnih.gov These methods probe the very top few nanometers of the material, providing critical information on the composition, chemical nature, and structure of the resulting molecular layer.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique used to determine the elemental composition and chemical bonding states of atoms on a material's surface. princeton.edumdpi.com When a surface is functionalized with (3-azidopropyl)phosphonic acid, XPS can confirm the successful attachment of the molecule and characterize the nature of its bond to the substrate. The analysis involves irradiating the surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. researchgate.net

For a surface modified with (3-azidopropyl)phosphonic acid, XPS would be expected to detect signals for phosphorus (P 2p, P 2s), oxygen (O 1s), nitrogen (N 1s), and carbon (C 1s). Analysis of the P 2p and O 1s high-resolution spectra can help elucidate the binding mode of the phosphonate headgroup to a metal oxide surface (e.g., monodentate, bidentate, or tridentate). princeton.eduresearchgate.net

Table 3: Expected XPS Core-Level Binding Energies for a (3-Azidopropyl)phosphonic Acid Monolayer

Element Core Level Typical Binding Energy (eV) Information Provided Reference
Phosphorus P 2p ~133-134 Confirms presence of phosphorus; chemical state indicates bonding to oxygen. researchgate.net
Phosphorus P 2s ~191-192 Alternative phosphorus signal for confirmation. researchgate.netresearchgate.net
Oxygen O 1s ~531-533 Distinguishes between P=O (~531.4 eV) and P-O-H or P-O-Substrate (~532.8 eV) environments. nih.gov
Nitrogen N 1s ~400-405 Confirms presence of the azide (-N₃) functional group.
Carbon C 1s ~285-286 Confirms presence of the propyl (-C₃H₆-) backbone. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org It is used to evaluate the thermal stability and decomposition profile of materials, including surfaces functionalized with (3-azidopropyl)phosphonic acid. By heating the sample at a constant rate, a TGA curve is generated, plotting the percentage of weight loss against temperature.

For a phosphonic acid-containing material, the TGA curve typically shows a multi-stage decomposition process. marquette.edu An initial weight loss at lower temperatures (around 100-200°C) often corresponds to the loss of adsorbed water or solvent. The principal decomposition of the organic moiety, including the propyl chain and azide group, occurs at higher temperatures. The phosphonic acid group itself can undergo dehydration and further decomposition at even higher temperatures, often leaving a stable phosphate (B84403) or polyphosphate residue. researchgate.net The thermal stability of poly(vinylphosphonic acid), for example, shows an initial mass loss beginning around 200°C, with subsequent degradation stages between 470°C and 510°C. marquette.edu

Table 4: Illustrative TGA Decomposition Stages for a Phosphonic Acid-Based Material

Temperature Range (°C) % Mass Loss (Approx.) Associated Process Reference
100 - 200 5 - 10% Loss of adsorbed water/solvent. researchgate.net
200 - 470 15% Initial decomposition of the organic structure. marquette.edu
470 - 510 20% Main degradation of the polymer backbone and functional groups. marquette.edu
> 510 Variable Decomposition of phosphonic acid and formation of a stable char residue. marquette.edu

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS or EDX) are complementary techniques that provide morphological and elemental information about a sample. surfacesciencewestern.comri.se SEM uses a focused beam of electrons to scan the surface and generate high-resolution images of the topography. bmfwf.gv.at This is useful for visualizing the surface structure of a material before and after functionalization with (3-azidopropyl)phosphonic acid, revealing any changes in texture or the formation of aggregates.

Simultaneously, the interaction of the electron beam with the sample generates characteristic X-rays from the atoms within the interaction volume. mst.or.jp EDS detects these X-rays, and their energy levels are unique to each element, allowing for qualitative and semi-quantitative elemental analysis of the probed area. muanalysis.com For a surface successfully modified with (3-azidopropyl)phosphonic acid, the EDS spectrum would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Phosphorus (P), in addition to the elements from the underlying substrate. This confirms the presence of the molecule on the surface. bmfwf.gv.at

Table 5: Expected Elemental Composition Data from EDS Analysis of (3-Azidopropyl)phosphonic Acid

Element Symbol Atomic Number Theoretical Atomic % in Molecule Expected EDS Signal
Carbon C 6 16.7% Present
Hydrogen H 1 44.4% Not Detectable by EDS
Nitrogen N 7 16.7% Present
Oxygen O 8 16.7% Present
Phosphorus P 15 5.6% Present

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a highly surface-sensitive technique used to determine the elemental composition of the top few nanometers of a surface. wikipedia.orgmateriex.com Similar to EDS, it identifies elements present, but it offers a much shallower analysis depth, making it ideal for studying ultra-thin molecular layers. eag.com The technique involves irradiating the sample with a primary electron beam, which causes the ejection of "Auger" electrons with kinetic energies characteristic of the parent atoms. kratos.com

AES is capable of detecting all elements except hydrogen and helium. wikipedia.org When analyzing a surface functionalized with (3-azidopropyl)phosphonic acid, AES would serve to confirm the presence of C, N, O, and P in the outermost atomic layers. The high spatial resolution of AES also allows for the elemental mapping of a surface to assess the homogeneity of the molecular coating. eag.com The detection of a characteristic phosphorus Auger peak would provide strong evidence of the phosphonic acid's presence on the surface. researchgate.net

Table 6: Principal Auger Electron Kinetic Energies for Constituent Elements

Element Principal Auger Transition Approximate Kinetic Energy (eV)
Phosphorus (P) LMM ~120
Carbon (C) KLL ~272
Nitrogen (N) KLL ~379
Oxygen (O) KLL ~503

Table of Mentioned Compounds

Compound Name
(3-azidopropyl)phosphonic acid
(3-azidopropyl)phosphonic acid diethyl ester
Poly(vinylphosphonic acid)
Butanol
Acetic Acid
Ethyl Acetate
Dichloromethane
Methanol

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost 1-2 nanometers of a material. For (3-azidopropyl)phosphonic acid and its derivatives, ToF-SIMS is invaluable for confirming the presence of the molecule on a substrate, investigating its binding mechanism, and assessing the quality of self-assembled monolayers (SAMs). The technique operates under static conditions, using a low-dose primary ion beam to ensure that the molecular information from the surface is preserved. uwo.canih.gov

In a typical ToF-SIMS analysis of a (3-azidopropyl)phosphonic acid monolayer, a pulsed primary ion beam (e.g., Ga⁺ or Bi₃⁺) bombards the surface, causing the desorption of secondary ions. These ions are then accelerated into a "time-of-flight" analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a detailed fingerprint of the surface chemistry.

Detailed Research Findings:

Researchers utilize ToF-SIMS to identify characteristic fragment ions that confirm the integrity and binding of phosphonic acids on various oxide surfaces, such as silicon oxide or aluminum oxide. nih.govmdpi.com For (3-azidopropyl)phosphonic acid, the analysis would focus on identifying specific positive and negative secondary ions.

In the positive ion spectrum , key fragments would include those related to the propyl chain and its functional groups. While direct detection of the azide is challenging due to its fragmentation, related nitrogen-containing ions can be indicative. More importantly, ions showing the interaction between the phosphonic acid headgroup and the substrate are sought. For instance, on an aluminum oxide surface, the detection of ions like [AlPO₂]⁺ and [AlPO₃H]⁺ would provide direct evidence of a covalent linkage between the phosphonic acid and the substrate. mdpi.com

In the negative ion spectrum , the deprotonated molecular ion [M-H]⁻ would be a primary indicator of the intact molecule on the surface. Characteristic fragments of the phosphonate headgroup, such as [PO₂]⁻ and [PO₃]⁻, are readily detected and are cornerstones of phosphonic acid SAM analysis. uwo.canih.gov The presence of azide-related fragments like [N₃]⁻ or cyanide [CN]⁻ could also be monitored, though their presence can sometimes be ambiguous.

The relative intensities of these substrate- and molecule-specific ions can be correlated with surface coverage, providing a semi-quantitative assessment of the monolayer's completeness. uwo.canih.gov High-resolution imaging with ToF-SIMS can also map the lateral distribution of the compound, revealing the homogeneity of the monolayer or identifying domains of phase separation. scielo.br

Table 1. Expected Characteristic ToF-SIMS Secondary Ions for (3-Azidopropyl)phosphonic Acid on a Metal Oxide (MO) Substrate.
Ion TypeExpected Ion Fragmentm/z (approx.)Significance
Positive IonsC₃H₆N₃⁺84.06Fragment of the azidopropyl chain
C₃H₇P⁺74.03Fragment of the propylphosphonic backbone
MPO₂⁺VariableIndicates substrate-headgroup interaction (e.g., AlPO₂⁺) mdpi.com
MPO₃H⁺VariableEvidence of covalent binding to the oxide surface mdpi.com
Negative Ions[M-H]⁻164.01Deprotonated parent molecule
PO₂⁻62.96Characteristic phosphonate headgroup fragment uwo.ca
PO₃⁻78.96Characteristic phosphonate headgroup fragment uwo.ca
N₃⁻42.01Azide functional group

Electrochemical Impedance Spectroscopy (EIS) for Adsorption Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the properties of electrode-electrolyte interfaces. It is particularly well-suited for monitoring the in-situ formation and characterizing the properties of self-assembled monolayers (SAMs) of molecules like (3-azidopropyl)phosphonic acid on conductive or semiconductive substrates (e.g., Indium Tin Oxide, Gold, Aluminum). acs.orgacs.org The technique works by applying a small amplitude AC potential perturbation at various frequencies and measuring the resulting current response to determine the impedance of the system.

When (3-azidopropyl)phosphonic acid molecules adsorb onto an electrode surface, they form a dielectric layer that alters the electrochemical properties of the interface. This change is readily detected by EIS. The data is typically visualized in a Nyquist plot, which plots the imaginary part of impedance against the real part. The formation of a well-packed SAM generally results in an increase in the diameter of the semicircle in the Nyquist plot, indicating an increase in the charge-transfer resistance. nih.govacs.org

Detailed Research Findings:

The adsorption process of phosphonic acids can be monitored in real-time using EIS. acs.org Key parameters are extracted from the impedance spectra by fitting the data to an appropriate equivalent circuit model, often a Randles circuit or a variation thereof. researchgate.net

Double-Layer Capacitance (Cdl): The bare electrode in an electrolyte has a certain capacitance due to the formation of an electrical double layer. Upon adsorption of the (3-azidopropyl)phosphonic acid monolayer, the molecules displace water and ions from the surface, causing a decrease in the double-layer capacitance. The Cdl value is inversely proportional to the thickness of the SAM, providing a measure of the layer's formation and integrity. acs.orgbohrium.com

Charge-Transfer Resistance (Rct): The Rct value relates to the ease with which a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) can exchange electrons with the electrode surface. A bare electrode typically has a low Rct. The insulating alkyl-azide layer of the (3-azidopropyl)phosphonic acid SAM acts as a barrier, hindering electron transfer and thus significantly increasing the Rct. scielo.brresearchgate.net The magnitude of the increase in Rct is a strong indicator of the packing density and defectiveness of the monolayer. A larger Rct value corresponds to a more compact and defect-free film. mdpi.com

By tracking these parameters over time, EIS can provide detailed kinetic information about the self-assembly process, from the initial rapid adsorption to subsequent slower organizational changes within the monolayer. acs.org

Table 2. Typical EIS Parameters for a Conductive Substrate Before and After Formation of a (3-Azidopropyl)phosphonic Acid SAM.
ParameterBare SubstrateSubstrate with SAMInterpretation of Change
Charge-Transfer Resistance (Rct) Low (e.g., < 1 kΩ·cm²)High (e.g., > 100 kΩ·cm²)The SAM acts as an insulating barrier, blocking electron transfer to the redox probe. scielo.br
Double-Layer Capacitance (Cdl) High (e.g., ~20 µF/cm²)Low (e.g., < 2 µF/cm²)The organic layer displaces electrolyte from the surface, increasing the effective thickness of the capacitor. acs.org
Solution Resistance (Rs) UnchangedUnchangedThis parameter relates to the bulk electrolyte conductivity and is unaffected by surface modification.

Theoretical and Computational Studies of 3 Azidopropyl Phosphonic Acid and Its Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of (3-azidopropyl)phosphonic acid. DFT models provide a detailed picture of electron distribution, molecular orbital energies, and geometric parameters. mdpi.comresearchgate.net

Electronic Structure: The electronic structure of (3-azidopropyl)phosphonic acid is characterized by two key functional groups: the azide (B81097) (-N₃) and the phosphonic acid (-PO(OH)₂).

The Azide Group: Theoretical calculations on small organic azides reveal that the three nitrogen atoms form a nearly linear but asymmetric chain. mdpi.com The terminal nitrogen atom (N₃) is nucleophilic, making it reactive in cycloaddition reactions. Hirshfeld charge analysis, a method for partitioning electron density among atoms, indicates that the terminal nitrogens in organic azides bear a partial negative charge, while the central nitrogen is positively charged. mdpi.com This charge distribution is a key factor in its reactivity.

The Phosphonic Acid Group: This group is the primary anchor for binding to metal oxide surfaces. researchgate.net DFT calculations show that the phosphorus atom is tetrahedrally coordinated. researchgate.net The P=O bond is shorter and stronger than the P-OH single bonds. The hydroxyl protons are acidic and can be donated to form strong interactions with surfaces or other molecules.

Reactivity: The reactivity of the molecule is dictated by its functional groups. DFT calculations can be used to compute various reactivity indices. researchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is often localized on the azide group, indicating its role as a nucleophile in reactions like 1,3-dipolar cycloadditions. The LUMO can be associated with the P-C or P=O bonds, suggesting sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For (3-azidopropyl)phosphonic acid, negative potential would be concentrated around the terminal azide nitrogen and the phosphoryl oxygen, while positive potential would be found near the acidic hydrogens of the phosphonic acid group.

Table 1: Calculated Electronic Properties of Azide and Phosphonic Acid Moieties (Illustrative data based on analogous compounds).
ParameterFunctional GroupCalculated Value/ObservationReference
Hirshfeld Charge (N-terminal)Azide (-N₃)~ -0.11 a.u. mdpi.com
Hirshfeld Charge (N-central)Azide (-N₃)~ +0.22 a.u. mdpi.com
Bond Angle (N-N-N)Azide (-N₃)~ 172-174° mdpi.com
O=P-OH Bond AnglePhosphonic Acid (-PO(OH)₂)~ 112-115° nih.gov
P=O Bond LengthPhosphonic Acid (-PO(OH)₂)~ 1.48 Å researchgate.net
P-OH Bond LengthPhosphonic Acid (-PO(OH)₂)~ 1.56 Å researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. For organophosphorus compounds, the prediction of ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. researchgate.net

The Gauge-Including Projector Augmented Wave (GIPAW) method, often used with DFT, has proven effective for calculating NMR parameters in the solid state. uantwerpen.be This is highly relevant for studying (3-azidopropyl)phosphonic acid when it is adsorbed onto a surface.

In a computational study of the closely related 3-aminopropylphosphonic acid (3APPA) adsorbed on a titanium dioxide (TiO₂) surface, DFT calculations were used to predict the ³¹P chemical shifts for different surface binding configurations. uantwerpen.bevub.be The calculations showed that the chemical shift is highly sensitive to the coordination environment of the phosphorus atom. vub.be

Monodentate and Bidentate Structures: The predicted ³¹P chemical shifts for various monodentate and bidentate binding modes of 3APPA on TiO₂ were found to overlap within a broad range (12-35 ppm). This computational result successfully explained the broad band observed in the experimental ³¹P NMR spectra, suggesting the coexistence of multiple binding environments at the surface. vub.be

Influence of the Azido (B1232118) Group: Replacing the amino group with an azido group is expected to cause a minor change in the ³¹P NMR chemical shift. The azido group is less electron-donating than an amino group, which would slightly alter the electron density at the phosphorus nucleus, leading to a predictable shift. Computational scaling methods can improve the accuracy of such predictions when compared to experimental values. researchgate.net

Table 2: Calculated ³¹P NMR Chemical Shifts for 3-Aminopropylphosphonic Acid on a TiO₂ Surface (as an analogue for (3-azidopropyl)phosphonic acid).
Binding ModeDescriptionCalculated ³¹P Chemical Shift Range (ppm)Reference
MonodentatePhosphonic acid binds to the surface via one P-O-Ti bond.15 - 35 vub.be
BidentatePhosphonic acid binds via two P-O-Ti bonds (bridging or chelating).12 - 30 vub.be
ExperimentalObserved broad band in solid-state NMR.12 - 35 vub.be

Modeling of Reaction Mechanisms (e.g., Click Chemistry)

The azide group in (3-azidopropyl)phosphonic acid makes it an ideal candidate for "click chemistry," specifically the 1,3-dipolar cycloaddition reaction with alkynes to form stable triazole rings. researchgate.net Computational modeling is essential for understanding the mechanism, regioselectivity, and kinetics of these reactions.

DFT calculations are employed to map the potential energy surface of the reaction. nih.gov This involves:

Locating Transition States (TS): Identifying the geometry of the highest energy point along the reaction coordinate. The structure of the TS provides insight into how the bonds are formed and broken. For the azide-alkyne cycloaddition, the TS involves the concerted, though often asynchronous, formation of two new carbon-nitrogen bonds. nih.govmdpi.com

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction. DFT studies can compare the activation energies for different regioisomeric pathways (e.g., formation of 1,4- vs. 1,5-disubstituted triazoles) to predict the reaction outcome. nih.gov

For the uncatalyzed reaction of an azide with an alkyne, DFT calculations typically show high activation barriers. However, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the catalyst dramatically lowers the activation energy, making the reaction proceed rapidly at room temperature. researchgate.net Modeling can elucidate the role of the copper catalyst in activating the alkyne and facilitating the cycloaddition.

While specific modeling of (3-azidopropyl)phosphonic acid in a click reaction is not widely reported, the principles are well-established from studies on other organic azides. The propylphosphonic acid tail is not expected to participate directly in the cycloaddition but may have a minor electronic or steric influence on the reaction rate. nih.gov

Table 3: Typical DFT-Calculated Activation Energies for Azide 1,3-Dipolar Cycloadditions.
Reaction TypeReactantsActivation Energy (Ea) (kcal/mol)Key FindingReference
Uncatalyzed CycloadditionHydrazoic Acid + Guanidine~25-30High energy barrier suggests drastic conditions are needed. nih.gov
Strain-Promoted CycloadditionPhenyl Azide + Cyclooctyne~12-16Ring strain in the alkyne significantly lowers the barrier. researchgate.net
Cu(I)-Catalyzed (CuAAC)Generic Azide + Alkyne~10-15Catalyst provides a low-energy pathway for rapid reaction. researchgate.net

Analysis of Molecular Interactions in Supramolecular Assemblies and Surface Adsorption

Computational modeling is crucial for understanding how (3-azidopropyl)phosphonic acid molecules interact with each other and with surfaces, governing the formation of self-assembled monolayers (SAMs) and other complex structures. rsc.org

Surface Adsorption: The phosphonic acid group is an excellent anchor for binding to various metal oxide surfaces like titanium dioxide (TiO₂), indium tin oxide (ITO), and alumina (Al₂O₃). vub.bersc.orgrsc.org Computational studies, typically using periodic DFT calculations with slab models of the surface, provide detailed insights into the adsorption process. uantwerpen.beresearchgate.net

Binding Modes: As seen with the analogue 3APPA, phosphonic acids can bind to oxide surfaces in several ways: monodentate (one P-O-metal bond), bidentate (two P-O-metal bonds, either bridging two metal atoms or chelating one), and tridentate (three P-O-metal bonds). vub.be The preferred binding mode depends on the specific surface structure and conditions. researchgate.net

Adsorption Energies: DFT can calculate the adsorption energy (E_ads), which quantifies the strength of the molecule-surface interaction. uantwerpen.be Calculations for aminopropylphosphonic acid on TiO₂ show strong exothermic adsorption energies, indicating the spontaneous formation of a stable bond to the surface. vub.be Similar strong binding is expected for (3-azidopropyl)phosphonic acid, driven by the formation of robust P-O-metal linkages.

Supramolecular Assemblies: In addition to surface binding, (3-azidopropyl)phosphonic acid can form ordered structures through non-covalent interactions. researchgate.net

Hydrogen Bonding: The P-OH groups are strong hydrogen bond donors, while the P=O oxygen is a strong acceptor. These interactions can lead to the formation of hydrogen-bonded networks between adjacent molecules, both in the solid state and within a self-assembled monolayer. researchgate.net

Van der Waals and Dipolar Interactions: The propyl chains can interact via weaker van der Waals forces, while the polar azide and phosphonic acid groups can engage in dipole-dipole interactions. Molecular dynamics (MD) simulations can be used to model the collective behavior of many molecules, predicting how they will pack and order over time to form a stable assembly. rsc.org These simulations help elucidate the final density and ordering of the resulting monolayers. rsc.org

Table 4: Calculated Adsorption Energies (E_ads) for Phosphonic Acids on Oxide Surfaces (Illustrative).
MoleculeSurfaceBinding ModeCalculated E_ads (eV)Reference
3-Aminopropylphosphonic AcidAnatase TiO₂ (101)Bidentate Bridging-2.0 to -2.5 vub.be
Alkylphosphonic AcidAnatase TiO₂ (101)Bidentate~ -1.8 vub.be
Phenylphosphonic AcidIndium Tin Oxide (ITO)Not specifiedStrong chemisorption observed rsc.org

Future Directions and Emerging Research Avenues in 3 Azidopropyl Phosphonic Acid Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of organophosphorus compounds, including (3-azidopropyl)phosphonic acid, is an area ripe for innovation, particularly with the increasing emphasis on green chemistry. Future research will likely focus on developing synthetic pathways that are more efficient, safer, and environmentally benign than traditional methods, which can sometimes involve harsh reagents and complex purification steps.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of organophosphorus compounds. cd-bioparticles.net Microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. precisepeg.com

Solvent-Free Reactions: Eliminating the need for volatile organic solvents is a core principle of green chemistry. Research into solid-state or neat reactions for the synthesis of azidoalkylphosphonates could drastically reduce waste and environmental impact. broadpharm.com

Catalytic Approaches: The development of novel catalysts could enable more direct and atom-economical routes to (3-azidopropyl)phosphonic acid and its derivatives. This includes exploring catalysts for efficient C-P bond formation and for the introduction of the azide (B81097) functionality. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis of functionalized phosphonic acids could lead to more efficient and reproducible manufacturing processes.

A comparison of traditional and emerging synthetic approaches is highlighted in the table below.

Synthetic Approach Traditional Methods (e.g., Arbuzov Reaction) Emerging Sustainable Methods
Energy Input Often requires prolonged heating under reflux.Can be significantly reduced with microwave-assisted synthesis. cd-bioparticles.net
Solvent Use Typically relies on organic solvents.Aims for solvent-free conditions or the use of greener solvents. broadpharm.com
Atom Economy Can be moderate, with the formation of stoichiometric byproducts.Improved through catalytic routes that minimize waste.
Safety May involve hazardous reagents and intermediates.Enhanced through the use of milder reagents and controlled reaction conditions in flow chemistry.

Expanding Applications in Advanced Functional Materials with Tailored Properties

The phosphonic acid moiety of (3-azidopropyl)phosphonic acid serves as a powerful anchoring group for a wide range of metal oxide surfaces, including indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (Al₂O₃). cd-bioparticles.netresearchgate.net This allows for the formation of robust, self-assembled monolayers (SAMs) that can precisely control the surface properties of these materials. The terminal azide group then acts as a versatile chemical handle for further functionalization via "click chemistry."

Future research in this area will likely explore:

Tuning Electronic Properties: By attaching different molecules to the azide group, the work function and surface energy of conductive oxides can be precisely tuned. researchgate.net This is critical for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Creating Biointerfaces: The azide group can be used to immobilize biomolecules, such as peptides or enzymes, onto a surface. This can be used to create biosensors, biocompatible coatings for medical implants, and platforms for studying cell-surface interactions.

Developing Smart Surfaces: Surfaces that can change their properties in response to external stimuli (e.g., light, pH) could be developed. For example, a molecule that undergoes a conformational change upon light absorption could be "clicked" onto the surface, altering its wettability or adhesive properties.

Fabricating Multi-layered Structures: The ability to sequentially add layers of different molecules via click chemistry opens up possibilities for creating complex, three-dimensional structures on a surface with nanoscale precision.

The table below summarizes the potential applications of (3-azidopropyl)phosphonic acid in creating advanced functional materials.

Material/Device Role of (3-Azidopropyl)phosphonic Acid Tailored Property Potential Application
Organic ElectronicsForms a SAM on a transparent conductive oxide to modify the interface. researchgate.netWork function, surface energy.Improved charge injection/extraction in OLEDs and OPVs.
BiosensorsAnchors to a sensor surface and provides an azide handle for biomolecule attachment.Biorecognition.Detection of specific analytes.
Medical ImplantsCreates a biocompatible coating on a metal oxide surface.Biocompatibility, anti-fouling.Improved integration and reduced rejection of implants.
"Smart" SurfacesServes as a platform for attaching stimuli-responsive molecules.Wettability, adhesion.Self-cleaning surfaces, reversible adhesives.

Integration into Complex Multi-Functional Bioconjugates for Diverse Research Purposes

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a powerful tool in biomedical research. dntb.gov.ua (3-Azidopropyl)phosphonic acid and its derivatives are emerging as valuable linkers in this field. precisepeg.comcreative-biolabs.com The azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems, making it ideal for selective labeling. nih.gov The phosphonic acid group can be used to impart specific properties to the conjugate, such as solubility or the ability to bind to certain materials.

Future research is expected to focus on:

Targeted Drug Delivery: A therapeutic agent can be attached to the azide group, while the phosphonic acid could be used to target bone tissue (due to its affinity for calcium phosphate) or to improve the solubility of the drug.

Advanced Imaging Probes: A fluorescent dye or contrast agent can be "clicked" onto the azide, and the phosphonic acid can be used to attach the probe to a nanoparticle or other delivery vehicle.

Protein Engineering: By incorporating an unnatural amino acid with an alkyne side chain into a protein, (3-azidopropyl)phosphonic acid can be used to specifically attach a phosphonate (B1237965) group to a desired location on the protein's surface. This could be used to modulate the protein's activity or to create novel protein-material hybrids.

Nucleic Acid Labeling: The compound can be used to attach labels to DNA or RNA for applications in diagnostics and as therapeutic agents. nih.gov

Exploration of New Catalytic Systems for Azide Reactivity and Phosphonic Acid Modifications

The utility of (3-azidopropyl)phosphonic acid is heavily reliant on the ability to selectively and efficiently carry out chemical transformations at both the azide and phosphonic acid ends of the molecule. The development of new catalytic systems is crucial for expanding the scope of these reactions.

For the azide group, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent "click" reaction. acs.orgcreative-biolabs.com Future research will likely focus on:

Improving Catalysts: Developing more active and robust copper catalysts that can function under a wider range of conditions, including in complex biological media. This includes the development of heterogeneous catalysts that can be easily removed from the reaction mixture. researchgate.net

Ligand Development: Designing new ligands for the copper catalyst can improve its stability and prevent potential cytotoxicity, which is a concern for in vivo applications. creative-biolabs.com

Strain-Promoted Cycloadditions: Exploring catalyst-free click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of potentially toxic copper catalysts. nih.gov

For the phosphonic acid group, research into new catalytic systems could enable:

Selective Esterification/Amidation: Developing catalysts that can promote the reaction of the phosphonic acid with alcohols or amines under mild conditions, without affecting the azide group.

P-C Bond Formation: Exploring new catalytic methods for the synthesis of phosphonic acid derivatives, providing access to a wider range of molecular structures. mdpi.com

Phosphonate-Containing Catalysts: Incorporating the phosphonate moiety into the structure of a catalyst can be used to anchor it to a support, facilitating catalyst recovery and reuse. scispace.com

Computational Design and Prediction of Enhanced (3-Azidopropyl)phosphonic Acid Derivatives and Their Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules. jocpr.com Applying these methods to (3-azidopropyl)phosphonic acid and its derivatives can accelerate the discovery of new molecules with enhanced properties.

Future computational studies could focus on:

Predicting Reactivity: DFT calculations can be used to model the transition states of reactions involving the azide and phosphonic acid groups, providing insights into their reactivity and helping to optimize reaction conditions. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to predict how a molecule will react. jocpr.com

Designing Novel Linkers: By systematically modifying the structure of the linker between the azide and phosphonic acid groups in silico, it is possible to predict how these changes will affect the molecule's properties, such as its length, rigidity, and solubility. This can guide the synthesis of new derivatives with tailored characteristics.

Modeling Surface Interactions: Computational simulations can be used to study how (3-azidopropyl)phosphonic acid binds to different metal oxide surfaces. This can help to understand the factors that control the formation and stability of SAMs and to design new molecules with improved anchoring capabilities.

Understanding Bioconjugate Conformations: Molecular dynamics simulations can be used to predict the three-dimensional structure and flexibility of bioconjugates formed using (3-azidopropyl)phosphonic acid as a linker. This information is crucial for understanding how these conjugates will interact with their biological targets.

The table below outlines key computational approaches and their potential impact on the field.

Computational Method Property/Process to be Studied Potential Outcome
Density Functional Theory (DFT)Reaction mechanisms, electronic properties. jocpr.comOptimization of synthetic routes, prediction of reactivity.
Molecular Dynamics (MD)Conformation of bioconjugates, SAM formation.Design of linkers with specific structural properties, understanding of surface binding.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme inhibition, protein-ligand interactions.Design of phosphonate-based enzyme inhibitors.

Q & A

What are the recommended methods for synthesizing (3-azidopropyl)phosphonic acid with high purity?

To synthesize (3-azidopropyl)phosphonic acid, consider modifying protocols for analogous phosphonic acids. For example, introduce the azide group via nucleophilic substitution on a brominated precursor, followed by hydrolysis under controlled acidic conditions. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts. Hydrothermal methods used for phosphonic acid-based metal-organic frameworks (MOFs) may also inspire reaction optimization .

How can researchers characterize the structural integrity of (3-azidopropyl)phosphonic acid post-synthesis?

Use a combination of ¹H/³¹P NMR to confirm the phosphonic acid moiety and azide functionality. FTIR can validate N₃ stretches (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, single-crystal X-ray diffraction provides definitive structural proof. Reference spectral databases for related compounds, such as 3-aminopropylphosphonic acid, to cross-validate results .

What strategies mitigate azide group instability during (3-azidopropyl)phosphonic acid applications in click chemistry?

Azide groups are thermally and mechanically sensitive. Store the compound at 4°C in inert atmospheres to prevent decomposition. For reactions, employ in situ click chemistry by generating reactive intermediates (e.g., alkynes) immediately before use. Stabilizing agents like copper(I) ligands (e.g., TBTA) enhance reaction efficiency while reducing side reactions .

How does the phosphonic acid moiety influence the coordination chemistry of (3-azidopropyl)phosphonic acid in metal-organic frameworks (MOFs)?

The phosphonic acid group acts as a tridentate ligand , coordinating metals through its three oxygen atoms. This enables diverse MOF architectures with tunable porosity. Experimental design should vary metal salts (e.g., Cu²⁺, Ln³⁺), pH, and temperature to control crystallization. Computational modeling (e.g., DFT) predicts preferred binding modes and framework stability .

What analytical challenges arise when quantifying trace (3-azidopropyl)phosphonic acid in biological matrices?

Matrix interference and low analyte concentration require acidified methanol extraction followed by LC-MS/MS with isotopic internal standards (e.g., D₃-phosphonic acid). Degradation during analysis, as seen with fosetyl-aluminum, necessitates rapid processing and cold-chain storage. Method validation should include spike-recovery tests at sub-ppm levels .

What solvent systems are optimal for dissolving (3-azidopropyl)phosphonic acid in aqueous and organic media?

Phosphonic acids are water-soluble (up to 1.65 g/cm³), but the azide group may require polar aprotic solvents like DMSO or DMF . For hybrid systems, use water-THF mixtures (1:1 v/v). Adjust pH to >6 to enhance solubility via deprotonation of the phosphonic acid group .

How can researchers differentiate between phosphonic acid derivatives and degradation products in stability studies?

Employ tandem MS/MS to identify fragmentation patterns unique to the parent compound. Monitor degradation kinetics under stress conditions (heat, light, humidity). For example, fosetyl-aluminum degrades to phosphonic acid, requiring parallel quantification of both species. Use isotope dilution assays to distinguish exogenous vs. endogenous sources .

What role does (3-azidopropyl)phosphonic acid play in designing targeted drug delivery systems?

The phosphonic acid group enables bone-targeting via hydroxyapatite binding, while the azide facilitates bioorthogonal conjugation to drugs or carriers. In vivo studies should track biodistribution using radiolabeled (e.g., ³²P) or fluorescent derivatives. Optimize linker chemistry to balance stability and release kinetics .

What safety protocols are essential when handling (3-azidopropyl)phosphonic acid in laboratory settings?

Azides pose explosion risks under shock or friction. Use blast shields , conductive containers, and avoid metal spatulas. Phosphonic acid is hygroscopic; store in desiccators. Thermal decomposition above 180°C releases toxic fumes—conduct reactions in fume hoods with H₂O/CO₂ fire extinguishers nearby .

How can computational modeling predict the reactivity of (3-azidopropyl)phosphonic acid in catalytic applications?

Ab initio molecular dynamics (AIMD) simulations model proton transport pathways in fuel cell membranes. Density functional theory (DFT) calculates activation energies for phosphorylation reactions. Validate predictions with kinetic isotope effects (KIEs) and in situ spectroscopy (e.g., Raman) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.